molecular formula C12H14BrN3 B1402009 3-Bromo-2-(piperidin-1-ylamino)benzonitrile CAS No. 1707373-98-5

3-Bromo-2-(piperidin-1-ylamino)benzonitrile

Cat. No.: B1402009
CAS No.: 1707373-98-5
M. Wt: 280.16 g/mol
InChI Key: YTYKYCLXNDIQRQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-1-ylamino)benzonitrile is an organic compound with the molecular formula C12H14BrN3. It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research. The compound features a bromine atom, a piperidine ring, and a benzonitrile group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the reaction of 3-bromo-2-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: 3-Bromo-2-(piperidin-1-ylamino)benzylamine.

    Oxidation: This compound N-oxide.

Scientific Research Applications

3-Bromo-2-(piperidin-1-ylamino)benzonitrile is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bromine atom and piperidine ring play crucial roles in binding to the active sites of the targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(piperidin-1-ylamino)benzonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and binding properties. The presence of the piperidine ring enhances its solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

3-bromo-2-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-6-4-5-10(9-14)12(11)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYKYCLXNDIQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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